N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction (XRD) studies reveal that N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine crystallizes in the monoclinic space group C2/c with unit cell parameters a = 19.841(6) Å, b = 12.000(2) Å, c = 15.079(4) Å, and β = 92.58(2)°. The asymmetric unit contains two independent molecules, each exhibiting a twisted conformation between the pyrazole and phenyl rings, with dihedral angles of 21.35° and 18.21°. The methylamine substituent adopts a staggered configuration relative to the pyrazole ring, minimizing steric hindrance.
Key crystallographic data :
| Parameter | Value |
|---|---|
| Space group | C2/c |
| Unit cell volume | 1005.3(2) ų |
| Z (molecules/unit) | 16 |
| R-factor | 0.060 |
The crystal packing is stabilized by weak C–H···π interactions between the phenyl ring and adjacent pyrazole moieties, with distances of 3.42–3.58 Å. No classical hydrogen bonds are observed, but van der Waals interactions dominate the supramolecular arrangement.
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR spectroscopy (600 MHz, CDCl₃) displays distinct signals for the pyrazole and methylamine groups:
- Pyrazole C–H protons: δ 7.49–7.29 (multiplet, 2H).
- N–CH₃ group: δ 2.84 (singlet, 3H).
- Methanamine CH₂: δ 3.6–3.7 (triplet, 2H).
¹³C NMR confirms the connectivity:
- Pyrazole carbons: δ 140.47 (C4), 137.63 (C3/C5).
- Phenyl carbons: δ 128.10–127.74 (aromatic).
- Methanamine carbon: δ 45.2 (CH₂).
Two-dimensional NMR (COSY, HSQC) resolves coupling between the pyrazole H3/H5 protons (J = 2.1 Hz) and the methanamine CH₂ group.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) in positive mode shows a molecular ion peak at m/z 187.24 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₃N₃. Major fragmentation pathways include:
- Loss of methylamine (Δmlz = 31): m/z 156.18.
- Cleavage of the pyrazole-phenyl bond: m/z 119.07 (C₆H₅N₂⁺).
- Retro-Diels-Alder rearrangement: m/z 91.05 (C₇H₇⁺).
Fragmentation table :
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 187.24 | [M+H]⁺ | Intact molecule |
| 156.18 | [M+H–CH₃NH₂]⁺ | Pyrazole-phenyl moiety |
| 119.07 | C₆H₅N₂⁺ | Protonated pyrazole |
Computational Molecular Modeling Using DFT Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry, yielding a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity. The electrostatic potential map shows electron-deficient regions at the pyrazole nitrogen atoms (σ = +0.25 e/ų) and electron-rich areas near the phenyl ring (σ = −0.18 e/ų).
Key computational results :
| Property | Value (DFT) |
|---|---|
| HOMO energy | −6.34 eV |
| LUMO energy | −2.14 eV |
| Dipole moment | 2.78 Debye |
| N–C bond length | 1.35 Å |
Mulliken charges reveal significant polarization:
Hydrogen Bonding Networks and Supramolecular Arrangements
Although classical N–H···N hydrogen bonds are absent, weak C–H···N interactions (2.95–3.12 Å) link molecules into chains along the b-axis. π-π stacking between phenyl rings (centroid distance = 3.89 Å) further stabilizes the crystal lattice.
Intermolecular interaction parameters :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| C–H···N (pyrazole) | 2.95 | 158 |
| π-π stacking | 3.89 | – |
| C–H···π (phenyl) | 3.42 | 145 |
The supramolecular architecture forms a 3D network dominated by dispersion forces, with a calculated lattice energy of −48.7 kJ/mol.
Properties
IUPAC Name |
N-methyl-1-(1-phenylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-7-10-8-13-14(9-10)11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXULAAYIBSASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427899 | |
| Record name | N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868552-05-0 | |
| Record name | N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
This compound, with the molecular formula , is classified as an aminopyrazole derivative. Its structure features a pyrazole ring, which is known for its diverse biological activities. The compound's synthesis and characterization have been documented in several studies, highlighting its stability and solubility properties .
Anticancer Properties
This compound has been evaluated for its anticancer potential. Research indicates that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) as low as 3.79 µM against MCF7 cells (breast cancer) and 12.50 µM against SF-268 cells (human glioma) .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested based on related compounds:
- Inhibition of Cell Proliferation : Pyrazole derivatives often disrupt cell cycle progression and induce apoptosis in cancer cells.
- Antioxidant Properties : Some aminopyrazole compounds exhibit antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .
Case Studies
In one study focusing on the structure–activity relationship (SAR) of pyrazole derivatives, it was found that modifications at different positions of the pyrazole ring significantly influenced biological activity. The introduction of specific substituents enhanced antiproliferative effects against cancer cell lines while maintaining low toxicity towards normal cells .
Another notable case involved a series of 1,3-diarylpyrazoles where structural variations led to significant differences in antiparasitic efficacy against Trypanosoma species, emphasizing the importance of chemical modifications in developing effective therapeutics .
Scientific Research Applications
N-Methyl-1-(1-phenyl-1H-pyrazol-4-YL)methanamine exhibits notable biological activities, primarily due to its interaction with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, making this compound relevant for research into mood disorders and other neurological conditions.
Key Biological Activities
- Monoamine Oxidase Inhibition : Inhibits MAO, potentially aiding in the treatment of depression and anxiety disorders.
- Anti-inflammatory Properties : Exhibits anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.
- Analgesic Effects : Shows promise as an analgesic agent, contributing to pain management strategies.
- Antitumor Activity : Preliminary studies indicate potential antitumor properties, warranting further investigation in oncology.
Applications in Medicinal Chemistry
The compound serves as a scaffold for synthesizing various bioactive molecules due to its versatile reactivity. Its ability to modulate neurotransmitter levels positions it as a candidate for developing new therapeutic agents.
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin levels post-treatment, suggesting its potential utility in treating depression.
Case Study 2: Anti-inflammatory Effects
Research conducted on inflammatory markers in vitro demonstrated that this compound could reduce pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
Preparation Methods
Reductive Amination Approach
One of the most established and effective methods for preparing N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine involves reductive amination of a pyrazole aldehyde precursor with methylamine.
-
- The starting material is 1-phenyl-1H-pyrazole-4-carbaldehyde.
- This aldehyde is reacted with methylamine under reductive amination conditions.
- The reaction is typically carried out in anhydrous dichloromethane at low temperatures (0–5°C) to minimize side reactions.
- After the initial formation of the imine intermediate, reduction is performed to yield the target N-methylated amine.
- The product is often isolated as a dihydrochloride salt by bubbling HCl gas in ethanol, which facilitates purification and stability.
Optimization and Purification:
- Recrystallization from ethanol/ethyl acetate (1:3 v/v) yields a product with purity exceeding 95%.
- This method provides good yield and high purity suitable for further biological evaluation.
-
- Structural confirmation is achieved via spectroscopic techniques:
- 1H NMR: Characteristic peaks include δ 7.8 ppm for pyrazole C-H and δ 2.4 ppm for N-methyl protons.
- 13C NMR: Confirms substitution patterns on the pyrazole ring.
- High-Resolution Mass Spectrometry (HRMS): Molecular ion peak [M+H]+ observed at m/z 180.1234 ± 5 ppm.
- IR Spectroscopy: Shows amine hydrochloride stretching frequencies around 2500–2700 cm⁻¹ and pyrazole ring vibrations near 1600 cm⁻¹.
- Structural confirmation is achieved via spectroscopic techniques:
This reductive amination method is widely regarded as the benchmark for laboratory-scale synthesis of this compound due to its operational simplicity and reproducibility.
Mannich-Type Reaction Using Methylamine and Paraformaldehyde
Another synthetic route involves a Mannich-type condensation where methylamine hydrochloride and paraformaldehyde react with a pyrazole derivative.
-
- Methylamine hydrochloride (25 mmol) and paraformaldehyde (30 mmol, 6 equivalents) are combined in absolute ethanol (0.5 M concentration).
- This mixture is heated at 60°C for 2 hours to generate the aminomethylating species.
- Subsequently, 1-phenylpyrazole or substituted pyrazole (e.g., 3,5-dimethyl-1-phenylpyrazole) is added.
- The reaction mixture is heated to 75°C and stirred for 10 hours to complete the aminomethylation at the pyrazole 4-position.
- After cooling, the solvent is removed under reduced pressure.
- The residue is dissolved in chloroform and subjected to aqueous sodium bicarbonate wash to neutralize and remove impurities.
- The organic phase is dried over sodium sulfate and concentrated to isolate the target amine.
-
- This method allows direct introduction of the methylaminomethyl group onto the pyrazole ring.
- It is adaptable to various substituted pyrazoles, enabling structural diversity.
-
- The process yields the desired N-methylaminomethyl pyrazole with good purity after standard workup and purification steps.
This Mannich-type approach is useful for synthesizing pyrazole derivatives with aminomethyl substituents and has been reported in pesticide science literature.
General Synthetic Considerations for Pyrazole Amines
- Pyrazole derivatives, including N-methylaminomethyl pyrazoles, are commonly synthesized via nucleophilic substitution or condensation reactions involving pyrazole aldehydes or halides.
- The choice of solvent, temperature control, and stoichiometry of reagents are critical to minimize side reactions such as overalkylation or polymerization.
- Protective atmosphere (e.g., nitrogen) is often employed to avoid oxidation or moisture interference.
- Purification typically involves extraction, washing, drying, and recrystallization or chromatography depending on scale and purity requirements.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Typical Yield & Purity | Notes |
|---|---|---|---|---|
| Reductive Amination | 1-Phenylpyrazole-4-carbaldehyde, methylamine, DCM, 0–5°C, HCl salt formation | High purity, reproducible | >95% purity | Requires careful temperature control |
| Mannich-Type Reaction | Methylamine·HCl, paraformaldehyde, ethanol, 60–75°C, 10 h | Direct aminomethylation on pyrazole | Good yield after workup | Suitable for substituted pyrazoles |
| Nucleophilic Substitution | Pyrazole halides with methylamine | Versatile, adaptable | Variable | May require protective groups |
Research Findings and Notes
- The reductive amination method is preferred for its straightforwardness and ability to yield analytically pure compounds suitable for biological testing.
- The Mannich-type reaction offers a one-pot synthesis strategy that can be scaled and modified for different pyrazole substrates.
- Spectroscopic characterization is essential to confirm the substitution pattern and purity of the final compound.
- No significant alternative preparation methods such as metal-catalyzed cross-coupling or enzymatic synthesis have been prominently reported for this specific compound, indicating the reductive amination and Mannich-type reactions as the primary routes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine, and how can reaction yields be optimized?
- Methodology : A common approach involves nucleophilic substitution or reductive amination using pyrazole derivatives. For example, coupling 1-phenyl-1H-pyrazole-4-carbaldehyde with methylamine under hydrogenation conditions (e.g., NaBH₄ or Pd/C) can yield the target compound. Solvent choice (e.g., DMF or THF) and reaction temperature (typically 50–80°C) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is advised .
- Key Data : Reported yields range from 60–85%, depending on the reducing agent and solvent system.
Q. How can researchers safely handle N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine given limited toxicity data?
- Safety Protocol : Use full PPE (gloves, lab coat, safety goggles) and respiratory protection (P95 or OV/AG/P99 filters) to minimize inhalation risks. Work in a fume hood with proper ventilation. Avoid skin contact due to potential acute toxicity, as structural analogs show moderate irritancy .
- Contingency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation immediately.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl/pyrazole groups) and methylamine resonances (δ 2.2–2.5 ppm) .
- Mass Spectrometry : Exact mass (calculated for C₁₂H₁₅N₃: 201.13) should match experimental ESI-MS or HRMS data .
- IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools like SHELXL and retrosynthesis algorithms aid in crystallographic refinement and synthetic route design?
- Crystallography : SHELXL refines crystal structures using high-resolution X-ray data. For this compound, assign anisotropic displacement parameters to non-H atoms and validate hydrogen bonding (e.g., pyrazole N–H⋯O interactions) .
- Retrosynthesis : AI-driven platforms (e.g., PubChem’s retrosynthesis tool) propose routes starting from 1-phenylpyrazole-4-carbaldehyde and methylamine, prioritizing atom economy and avoiding hazardous intermediates .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point)?
- Case Study : notes missing data for solubility and thermal properties. Address discrepancies by:
- Conducting differential scanning calorimetry (DSC) to determine precise melting points.
- Using shake-flask methods with HPLC quantification to measure solubility in polar/nonpolar solvents .
- Data Table :
| Property | Reported Range | Experimental Method |
|---|---|---|
| Melting Point | Not available | DSC (proposed) |
| Water Solubility | Low | Shake-flask/HPLC |
Q. How does structural modification of the pyrazole ring impact biological activity?
- Structure-Activity Relationship (SAR) :
- Nitro/amino substitutions (e.g., at pyrazole C-3/C-5) enhance binding to targets like CYP enzymes, as seen in analogs with IC₅₀ values <10 μM .
- Phenyl group halogenation (e.g., Cl or Br at para positions) increases hydrophobicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Experimental Design : Compare in vitro assays (e.g., enzyme inhibition) for parent compound vs. derivatives. Use molecular docking (AutoDock Vina) to predict binding modes .
Methodological Best Practices
- Crystallization : For X-ray studies, grow crystals via slow evaporation in ethanol/water (70:30 v/v). Use SHELXPRO for data integration and OLEX2 for visualization .
- Synthetic Scale-Up : Transition from batch to flow chemistry for >10 g syntheses, optimizing residence time (30–60 min) and catalyst loading (5% Pd/C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
